2',5'-Diiodo-P-terphenyl
Description
Contextualization within Halogenated Aromatic Systems
Halogenated aromatic compounds are a cornerstone of synthetic chemistry, primarily due to the reactivity of the carbon-halogen (C-X) bond. The nature of the halogen atom significantly influences this reactivity. In the case of 2',5'-Diiodo-p-terphenyl, the two iodine atoms on the central phenyl ring are the key reactive sites.
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making aryl iodides highly reactive substrates in a variety of coupling reactions. rsc.org This property is exploited in several synthetic strategies:
Cross-Coupling Reactions: Aryl iodides are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. researchgate.netorganic-chemistry.orgbeilstein-journals.org These reactions are fundamental for constructing C-C bonds and assembling complex molecular frameworks. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective, or hierarchical, synthesis where reactions can be directed to the iodo-substituted positions first. rsc.orgscispace.com For example, a molecule containing both iodo and bromo substituents can be selectively reacted at the iodo position under milder conditions. scispace.com
On-Surface Synthesis: In the field of nanotechnology and materials science, halogenated molecules are used as precursors for on-surface synthesis, a bottom-up approach to creating well-defined nanostructures on solid substrates. researchgate.netmdpi.com The process typically involves the deposition of precursors onto a metal surface, followed by thermal annealing. The heat provides the energy to cleave the C-X bonds, generating highly reactive aryl radicals. These radicals then diffuse on the surface and polymerize into desired structures like covalent organic frameworks (COFs) or polyphenylene wires. rsc.orgresearchgate.net The lower dissociation energy of the C-I bond means that iodo-substituted precursors like diiodo-terphenyls can be activated at lower temperatures than their bromo- or chloro-analogues. rsc.orgresearchgate.net
Electrochemical Reactions: The C-I bond can also be activated via electrochemical methods. Cathodic reduction can initiate a dehalogenation process, leading to the formation of radicals or organometallic species that can subsequently polymerize. This has been demonstrated with a fluorinated diiodo-terphenyl derivative, which was used to form a protective polymer film on a zinc metal surface through cathodic dehalogenation C-C coupling. oaepublish.com
Significance of P-terphenyl (B122091) Scaffolds in Advanced Materials and Supramolecular Architectures
The p-terphenyl unit itself, a linear chain of three benzene (B151609) rings, is a rigid and highly conjugated scaffold that provides exceptional thermal stability and unique photophysical properties. tandfonline.com This has made it a foundational component in the design of functional materials and complex supramolecular systems. nottingham.ac.uknottingham.ac.uk
Advanced Materials: The inherent properties of the p-terphenyl core are leveraged in a variety of advanced materials. It is a key component in organic scintillators, which are materials that emit light upon exposure to ionizing radiation. researchgate.net P-terphenyl and its derivatives are used as fluorescent dopants in plastic scintillators. researchgate.net Furthermore, the rigidity and conjugation of the p-terphenyl structure are beneficial for luminescent polymers used in OLEDs. tandfonline.com The thermal stability of polymers incorporating p-terphenyl units is notably high. tandfonline.com
Supramolecular Architectures: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid, rod-like shape of the p-terphenyl scaffold makes it an ideal building block for creating such architectures. nottingham.ac.uknottingham.ac.uk Researchers have incorporated p-terphenyl units into larger, more complex molecules to achieve specific functions. For instance, p-terphenyls have been used as central scaffolds for porphyrin tetramers designed for host-guest chemistry, such as the cooperative binding of fullerenes. acs.org They also form the core of planar chiral cyclophanes, which have potential applications as enantioselective ligands. nih.gov In another example, a bilaterally substituted p-terphenyl scaffold was designed to mimic an α-helix, effectively inhibiting a protein-protein interaction crucial to the malaria parasite. acs.org
| P-Terphenyl Derivative Type | Application Area | Key Feature of P-terphenyl Scaffold | Reference(s) |
| Simple & Alkylated p-Terphenyls | Plastic Scintillators, Superconductors | Rigidity, Scintillation Properties | researchgate.net |
| Functionalized p-Terphenyl Copolymers | Fluorescent Polymers, OLEDs | Rigidity, Conjugation, Thermal Stability | tandfonline.com |
| p-Terphenyl-based Cyclophanes | Supramolecular Chemistry, Ligands | Rigid, well-defined geometry for creating cavities | nih.gov |
| p-Terphenyl-based Porphyrin Arrays | Host-Guest Chemistry | Acts as a rigid spacer for functional groups | acs.org |
| Bilaterally Substituted p-Terphenyls | Medicinal Chemistry (PPI Inhibitors) | Provides a rigid scaffold to project side groups | acs.org |
Overview of Research Directions in this compound Chemistry
Research involving this compound primarily focuses on its utility as a synthetic precursor for larger, more complex polyaromatic systems, leveraging the high reactivity of its two iodine substituents.
A key synthetic application is demonstrated in the versatile preparation of doubly bridged p-terphenyls, which are of interest for their unique helical shapes. A crucial starting material for this synthesis is 1,4-dibromo-2,5-diiodobenzene (B1312432), a closely related compound. marquette.edusci-hub.se This precursor undergoes a Sonogashira coupling reaction, highlighting a common synthetic route where the iodo-positions are targeted for C-C bond formation. marquette.edu This indicates that this compound is an ideal candidate for similar transformations, acting as a central building block onto which further complexity can be built.
Another significant research avenue is in the field of on-surface synthesis. Di-iodinated terphenyls are used as molecular precursors to fabricate one-dimensional polyphenylene chains on metal surfaces. researchgate.net Upon thermal activation, the C-I bonds cleave, and the resulting diradicals polymerize in a controlled manner, demonstrating the utility of this compound in bottom-up nanofabrication.
Furthermore, the electrochemical reactivity of diiodo-terphenyls is being explored. A recent study showed that a tetrafluorinated analogue, 2′,3′,5′,6′-tetrafluoro-4,4″-diiodo-1,1′:4′,1″-terphenyl (TFDITP), can be polymerized directly onto a zinc electrode via a cathodic process. oaepublish.com This method creates a protective, fluorine-rich polymer film that enhances the performance of aqueous zinc-ion batteries by controlling zinc deposition. oaepublish.com This research opens up possibilities for using this compound and similar compounds in the development of functional coatings and materials for energy storage devices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diiodo-2,5-diphenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNLYZBUNSDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2I)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539777 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96843-21-9 | |
| Record name | 2~2~,2~5~-Diiodo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 ,5 Diiodo P Terphenyl and Its Derivatives
Direct Synthesis Approaches to Iodinated P-terphenyls
Direct synthesis methods provide efficient routes to the target molecule, often by forming multiple carbon-carbon bonds in a single process or a short sequence of steps.
Organometallic chemistry is central to the formation of the p-terphenyl (B122091) skeleton. Grignard reagents and palladium-catalyzed cross-coupling reactions represent the most powerful tools in this context.
A notable one-pot synthesis utilizes the reaction of a polyhalogenated benzene (B151609) with an excess of an aryl Grignard reagent. sci-hub.se This method leverages aryne intermediates to construct the p-terphenyl framework. Specifically, the addition of 1,4-dibromo-2,5-diiodobenzene (B1312432) to an excess of phenylmagnesium bromide in tetrahydrofuran (B95107) (THF) at room temperature leads to the formation of a p-terphenyl di-Grignard reagent. sci-hub.se
The proposed mechanism involves an initial metal-halogen exchange, preferentially at the carbon-iodine bond, followed by the elimination of magnesium halide to form an aryne. This aryne is then trapped by the phenylmagnesium bromide. A second sequence of aryne formation and trapping results in the terphenyl skeleton. sci-hub.se While a standard aqueous quench of the resulting di-Grignard intermediate yields p-terphenyl, quenching the reaction mixture with iodine provides a direct route to 2',5'-Diiodo-p-terphenyl. sci-hub.se A 1985 study by Hart et al. reported achieving a 55% yield of this compound using this iodine quench method. sci-hub.se
| Precursor | Reagent | Quenching Agent | Solvent | Reported Yield |
|---|---|---|---|---|
| 1,4-Dibromo-2,5-diiodobenzene | Phenylmagnesium bromide (4+ equiv.) | Iodine | THF | 55% |
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming aryl-aryl bonds. tandfonline.comnih.gov It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a logical approach is the double Suzuki-Miyaura coupling of a precursor where the iodine atoms are already in place.
The key precursor for this reaction is 1,4-dibromo-2,5-diiodobenzene. chemicalbook.comusbio.net In this molecule, the carbon-bromine bonds are significantly more reactive towards palladium-catalyzed coupling than the carbon-iodine bonds, especially under specific catalytic conditions. This difference in reactivity allows for the selective coupling at the C-Br positions. By reacting 1,4-dibromo-2,5-diiodobenzene with two equivalents of phenylboronic acid, the bromine atoms are replaced by phenyl groups, yielding the desired this compound while leaving the iodine atoms untouched. nih.govresearchgate.net
| Substrate 1 | Substrate 2 (2 equiv.) | Catalyst (Typical) | Base (Typical) | Product |
|---|---|---|---|---|
| 1,4-Dibromo-2,5-diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | Na₂CO₃ or K₂CO₃ | This compound |
While the Sonogashira coupling, which couples terminal alkynes with aryl halides, is a cornerstone of C-C bond formation, its direct application to form the core phenyl-phenyl bonds of this compound is less common than the Suzuki reaction. However, it is instrumental in synthesizing derivatives, such as coupling ethynyl (B1212043) groups to a pre-formed diiodoterphenyl core. lew.ro
One-pot syntheses are highly efficient as they reduce the number of workup and purification steps, saving time and resources. The Grignard-aryne method described by Hart is a prime example of a one-pot route to substituted p-terphenyls, including this compound. sci-hub.se By adding 1,4-dibromo-2,5-diiodobenzene to an excess of an aryl Grignard reagent and subsequently quenching with an electrophile like iodine, two C-C bonds are formed and the central ring is functionalized in a single reaction vessel. sci-hub.se
Similarly, sequential, one-pot Suzuki-Miyaura couplings can be employed to create unsymmetrical p-terphenyls. tandfonline.comnih.gov These methods rely on the differential reactivity of various halogens on the central aromatic ring. For instance, a dihalogenated arene can be coupled with one arylboronic acid under mild conditions that activate only the more reactive halide, followed by a change in conditions or catalyst to facilitate a second coupling with a different arylboronic acid at the less reactive site. tandfonline.comresearchgate.net This strategy provides a streamlined route to complex, poly-substituted terphenyls.
Organometallic Coupling Strategies
Precursor-Based Synthetic Pathways
The success of many synthetic strategies, particularly palladium-catalyzed cross-coupling, depends on the availability of specifically halogenated precursors.
The compound 1,4-dibromo-2,5-diiodobenzene is a critical precursor for the synthesis of this compound via the Suzuki-Miyaura pathway. chemicalbook.comusbio.net Its synthesis often starts from the more readily available 1,4-dibromobenzene (B42075).
One documented method involves the direct iodination of 1,4-dibromobenzene using iodine in concentrated sulfuric acid, heated to 130°C for two days. google.com A more controlled, multi-step approach is also disclosed, which avoids harsh conditions. This pathway includes the following sequence: google.com
Nitration: 1,4-dibromobenzene is nitrated to form 2,5-dibromonitrobenzene.
Reduction: The nitro group is reduced to an amine, yielding 2,5-dibromoaniline.
Iodination: The aniline (B41778) is iodinated to produce 2,5-dibromo-4-iodoaniline.
Diazotization-Iodination: The final amino group is converted to a diazonium salt and subsequently displaced with iodine to give the target molecule, 1,4-dibromo-2,5-diiodobenzene. google.com
This multi-step route offers better control over the regiochemistry and avoids the aggressive conditions of direct high-temperature iodination, making it suitable for larger-scale industrial production. google.com
Functional Group Interconversion Strategies to Introduce Iodine Atoms
The synthesis of this compound, or 1,4-diiodo-2,5-diphenylbenzene, necessitates regioselective methods to place iodine atoms specifically on the central phenyl ring. Direct iodination of the parent p-terphenyl molecule typically results in substitution at the para-positions of the terminal rings (4,4''-positions) and is therefore unsuitable for synthesizing the 2',5'-diiodo isomer. Consequently, synthetic strategies often rely on functional group interconversions on a pre-formed terphenyl skeleton or, more commonly, on building the terphenyl system from a centrally di-iodinated precursor.
One classic and effective functional group interconversion strategy is the Sandmeyer-type reaction. This approach would begin with a 2',5'-diamino-p-terphenyl precursor. The amino groups can undergo a diazotization sequence, followed by treatment with an iodide source, such as potassium iodide (KI), to introduce the iodine atoms with high regioselectivity. thieme-connect.com
Another potential pathway involves the conversion of other halides, such as bromides, to iodides via a Finkelstein-type reaction. vanderbilt.edu If a 2',5'-dibromo-p-terphenyl precursor were available, treatment with sodium iodide in a suitable solvent like acetone (B3395972) could facilitate the halogen exchange. vanderbilt.edu
More frequently, the synthesis involves palladium-catalyzed cross-coupling reactions to construct the terphenyl framework. A common approach is the Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net This methodology can be adapted to produce this compound by coupling a di-iodinated central benzene ring that has two other leaving groups (like bromine or triflate) with two equivalents of phenylboronic acid. For instance, reacting a molecule like 1,4-dibromo-2,5-diiodobenzene with phenylboronic acid under palladium catalysis would theoretically yield the target compound. The success of such a reaction depends on the differential reactivity of the halogen substituents. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency and success of synthesizing this compound are highly dependent on the optimization of reaction conditions, particularly for palladium-catalyzed cross-coupling reactions which are a primary method for constructing the terphenyl backbone. researchgate.net Key parameters that require careful tuning include the choice of catalyst, base, solvent, temperature, and stoichiometry of the reactants. thieme-connect.comresearchgate.net
For a typical Suzuki-Miyaura coupling to generate a p-terphenyl derivative, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often employed. researchgate.net The choice of base is also critical, with inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) often providing good results. thieme-connect.comresearchgate.net The solvent plays a crucial role in solubilizing the reactants and facilitating the catalytic cycle; polar aprotic solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are commonly used. thieme-connect.comresearchgate.net
Temperature control is essential for balancing the reaction rate against potential side reactions and catalyst decomposition. Temperatures are frequently elevated, for example to 110 °C, to drive the reaction to completion. researchgate.net However, side reactions such as protiodeiodination (replacement of an iodine atom with hydrogen) can become more prevalent at higher temperatures or with certain catalyst and base combinations, leading to a lower yield of the desired product. acs.org
The following table illustrates a hypothetical optimization study for the synthesis of a p-terphenyl derivative via a double Suzuki-Miyaura coupling, based on conditions reported for similar reactions. researchgate.net
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | 45 |
| 2 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DMF | 100 | 62 |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (2.4) | 1,4-Dioxane | 110 | 78 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.4) | 1,4-Dioxane | 110 | 75 |
| 5 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.4) | 1,4-Dioxane | 110 | 81 |
This table is illustrative and represents typical optimization parameters for Suzuki-Miyaura cross-coupling reactions used in terphenyl synthesis. researchgate.net
Stereochemical Control in this compound Synthesis (if applicable)
Stereochemistry addresses the three-dimensional arrangement of atoms in molecules. For the compound this compound, the question of stereochemical control is relevant in the context of potential atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers.
The molecule this compound consists of a central benzene ring substituted with two iodine atoms and two terminal phenyl groups. Rotation occurs around the two single bonds connecting the central ring to the terminal phenyl rings. However, this compound is an achiral molecule. It possesses a center of inversion (a point of symmetry) assuming a planar or near-planar conformation, and C₂ rotational symmetry.
Due to this inherent symmetry, even if rotation around the single bonds were significantly hindered by the bulky iodine atoms, the resulting conformers would be identical to their mirror images. Therefore, the molecule does not exhibit enantiomerism. Consequently, stereochemical control during its synthesis to favor one enantiomer over another is not applicable. While related, less symmetrical terphenyl derivatives can be chiral and exist as stable atropisomers, this is not the case for this compound itself. dokumen.pub
Advanced Spectroscopic and Spectrometric Characterization Techniques for 2 ,5 Diiodo P Terphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of 2',5'-Diiodo-p-terphenyl is expected to reveal a distinct set of signals corresponding to the aromatic protons on the three phenyl rings. The parent p-terphenyl (B122091) molecule exhibits a complex multiplet system in the aromatic region, typically between δ 7.3 and 7.7 ppm. chemicalbook.comresearchgate.net
For this compound, the introduction of two bulky iodine atoms on the central ring significantly alters the electronic environment and spatial arrangement. The symmetry of the central ring is broken, leading to distinct signals for its two remaining protons. Furthermore, the iodine atoms exert a deshielding effect on adjacent protons. The protons on the terminal phenyl rings are expected to show characteristic ortho, meta, and para couplings.
Expected ¹H NMR Spectral Data for this compound (Predicted data based on substituent effects on a p-terphenyl scaffold)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3', H-6' (Central Ring) | ~7.8 - 8.0 | Singlet (s) | Deshielded due to proximity to iodine atoms. Appear as a single peak due to molecular symmetry. |
| H-2'', H-6'' / H-2''', H-6''' (Terminal Rings) | ~7.6 - 7.7 | Doublet (d) or Multiplet (m) | Protons ortho to the point of attachment. |
| H-3'', H-5'' / H-3''', H-5''' (Terminal Rings) | ~7.4 - 7.5 | Triplet (t) or Multiplet (m) | Protons meta to the point of attachment. |
| H-4'' / H-4''' (Terminal Rings) | ~7.3 - 7.4 | Triplet (t) or Multiplet (m) | Proton para to the point of attachment. |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. For p-terphenyl, the signals for the aromatic carbons typically appear between δ 127 and 141 ppm. researchgate.netchemicalbook.com In this compound, the carbon atoms directly bonded to iodine (C-2' and C-5') are expected to show a significant upfield shift due to the heavy-atom effect, with their resonances appearing at a much lower chemical shift (typically δ 90-100 ppm). The other carbons in the central ring (C-1', C-3', C-4', C-6') and the terminal rings will also experience shifts based on their proximity to the iodine substituents.
Expected ¹³C NMR Spectral Data for this compound (Predicted data based on substituent effects)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2', C-5' (Central Ring) | ~95 - 105 | Directly attached to iodine; strong upfield shift. |
| C-3', C-6' (Central Ring) | ~130 - 135 | CH carbons on the central ring. |
| C-1', C-4' (Central Ring) | ~142 - 148 | Quaternary carbons attached to terminal rings. |
| C-1'', C-1''' (Terminal Rings) | ~139 - 141 | Quaternary carbons attached to the central ring. |
| C-2'', C-6'' / C-2''', C-6''' (Terminal Rings) | ~128 - 130 | CH carbons ortho to the point of attachment. |
| C-3'', C-5'' / C-3''', H-5''' (Terminal Rings) | ~128 - 129 | CH carbons meta to the point of attachment. |
| C-4'' / C-4''' (Terminal Rings) | ~127 - 128 | CH carbon para to the point of attachment. |
Boron-11 (¹¹B) NMR Spectroscopy for Derivatives
While this compound itself is not amenable to ¹¹B NMR, its boronic acid derivatives are. These derivatives are important synthetic intermediates. ¹¹B NMR spectroscopy is highly sensitive to the coordination number and electronic environment of the boron atom. sdsu.edu An aryl boronic acid derivative, such as (2',5'-Diiodo-[1,1':4',1''-terphenyl]-4-yl)boronic acid, would exist in equilibrium with its boroxine (B1236090) anhydride.
In a typical ¹¹B NMR spectrum, a trigonal planar (sp²-hybridized) boronic acid gives a broad signal in the range of δ 27-33 ppm. sdsu.edursc.org Upon complexation with a Lewis base or at a pH above its pKa, it can form a tetrahedral (sp³-hybridized) boronate species, which results in a characteristic upfield shift to approximately δ 6-10 ppm. researchgate.netnih.gov This technique is therefore crucial for studying the reactivity and binding properties of boronic acid derivatives of the title compound. nsf.gov
Variable-Temperature NMR for Conformational Dynamics
The p-terphenyl system is not perfectly planar in its ground state due to steric hindrance, resulting in the terminal phenyl rings being twisted relative to the central ring. researchgate.net The introduction of two large iodine atoms at the 2' and 5' positions of this compound imposes a significant steric barrier to the rotation of the C-C single bonds connecting the phenyl rings. This restricted rotation can lead to atropisomerism, where distinct conformers can be isolated or observed.
Variable-Temperature (VT) NMR is the ideal technique to study such dynamic processes. nih.gov At high temperatures, if the rotational energy barrier is overcome, the NMR spectrum would show averaged signals, for instance, for the four ortho protons of the terminal rings. As the temperature is lowered, the rate of rotation decreases. If the rotation becomes slow on the NMR timescale, the signals for the chemically non-equivalent ortho protons (and meta protons) would broaden and then resolve into separate signals (a phenomenon known as decoalescence). Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the quantized vibrational states of a molecule. The resulting spectrum provides a unique "fingerprint" based on the types of bonds and functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FTIR spectrum of this compound would be dominated by absorptions characteristic of its polysubstituted aromatic structure. researchgate.net The key vibrational modes are associated with C-H and C=C bonds within the phenyl rings. researchgate.net
Expected FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Sharp, weak to medium bands characteristic of sp² C-H bonds. |
| 1610 - 1580 | Aromatic C=C Stretch | Medium to strong bands from the stretching of carbon-carbon bonds within the aromatic rings. |
| 1500 - 1400 | Aromatic C=C Stretch | Multiple bands of varying intensity, further confirming the aromatic skeleton. |
| 850 - 750 | C-H Out-of-Plane Bend | Strong bands whose exact position is diagnostic of the ring substitution pattern (para-disubstituted terminal rings and 1,2,4,5-tetrasubstituted central ring). |
| < 600 | C-I Stretch | A weak to medium absorption in the far-infrared region, confirming the presence of the carbon-iodine bond. |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and bonding. While specific Raman spectra for this compound are not widely reported, the expected spectrum can be inferred from the known spectrum of p-terphenyl and the characteristic vibrations of carbon-iodine bonds. researchgate.netresearchgate.net
The Raman spectrum of the parent p-terphenyl is dominated by vibrations of the aromatic rings. researchgate.netspectrabase.com Key features include the inter-ring C-C stretching modes, typically observed around 1280 cm⁻¹, and the aromatic C-C stretching vibrations within the phenyl rings, which appear in the 1590-1610 cm⁻¹ region. researchgate.net The introduction of two heavy iodine atoms onto the central phenyl ring of the p-terphenyl backbone is expected to introduce new vibrational modes and perturb existing ones.
The most significant additions to the spectrum would be the C-I stretching and bending vibrations. The C-I stretching modes are typically found in the low-frequency region of the Raman spectrum, generally between 500 and 600 cm⁻¹. Furthermore, the substitution pattern on the central ring will alter the symmetry of the molecule, which may lead to changes in the selection rules for Raman scattering, potentially activating modes that are silent in the unsubstituted p-terphenyl. The increased mass of the molecule will also lead to shifts in the frequencies of the skeletal vibrations of the terphenyl framework.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Origin |
|---|---|---|
| Aromatic C-C Stretch | 1580 - 1610 | Stretching of C-C bonds within the three phenyl rings. |
| Inter-ring C-C Stretch | 1270 - 1290 | Stretching of the C-C bonds connecting the phenyl rings. |
| Aromatic C-H In-plane Bend | 1000 - 1300 | Bending of C-H bonds within the plane of the aromatic rings. |
| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bonds on the central ring. |
Electronic Spectroscopy for Optical and Electronic Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Elucidation of Electronic Transitions and Conjugation
UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The parent compound, p-terphenyl, exhibits a strong absorption maximum (λmax) in the ultraviolet region, typically around 276-280 nm in solution. aatbio.comnist.gov This absorption band corresponds to a π→π* electronic transition within the conjugated system of the three phenyl rings.
The introduction of iodine atoms as substituents on the central phenyl ring of this compound is expected to significantly influence its UV-Vis absorption spectrum. Iodine can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. The expected effects are:
Bathochromic Shift (Red Shift): The iodine atoms, with their lone pairs of electrons, can participate in the π-conjugated system, effectively extending the conjugation. This extension lowers the energy gap between the HOMO and LUMO, resulting in the absorption of longer wavelength (lower energy) light. shimadzu.com Therefore, the λmax for this compound is predicted to be shifted to a longer wavelength compared to p-terphenyl.
Hyperchromic Effect: The substituents may also increase the molar absorptivity (ε), leading to a more intense absorption band.
| Compound | Reported λmax (nm) | Predicted λmax (nm) | Electronic Transition |
|---|---|---|---|
| p-Terphenyl | ~276 - 280 aatbio.comnist.gov | - | π→π |
| This compound | - | > 280 | π→π |
Fluorescence and Photoluminescence Spectroscopy: Investigation of Emission Characteristics and Quantum Yields
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. P-terphenyl is known to be a fluorescent compound, emitting light in the UV-A region with an emission peak around 340 nm. aatbio.com This property has made it useful as a scintillator and wavelength shifter.
However, the fluorescence properties of this compound are expected to be drastically different from those of its parent compound due to the "heavy-atom effect." The presence of heavy atoms like iodine significantly enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). This enhanced ISC competes effectively with fluorescence, leading to a dramatic reduction in the fluorescence quantum yield (the ratio of emitted photons to absorbed photons).
Consequently, this compound is predicted to be a very weak fluorophore. While its fluorescence would be quenched, the efficient population of the triplet state means that the compound might exhibit phosphorescence, which is light emission from the triplet state. This phosphorescence would occur at longer wavelengths and have a much longer lifetime than fluorescence.
| Compound | Emission Type | Emission λmax (nm) | Expected Quantum Yield | Governing Factor |
|---|---|---|---|---|
| p-Terphenyl | Fluorescence | ~340 aatbio.com | High | Radiative decay from S₁ state. |
| This compound | Fluorescence (weak) / Phosphorescence (potential) | > 340 (Fluorescence) / Longer λ (Phosphorescence) | Very Low (Fluorescence) | Heavy-atom effect promoting intersystem crossing. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation patterns.
The molecular formula of this compound is C₁₈H₁₂I₂. Using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and iodine (126.904 u), the nominal molecular weight is approximately 482 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. For example, the monoisotopic mass of the related isomer 4,4''-Diiodo-p-terphenyl is 481.90285 Da. nih.gov
In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely be characterized by the sequential loss of the two iodine atoms, which are relatively weak points in the molecule. This would give rise to significant peaks at [M-I]⁺ and [M-2I]⁺. Further fragmentation would involve the cleavage of the p-terphenyl backbone itself.
| Ion | Formula | Predicted m/z (Nominal) | Description |
|---|---|---|---|
| [M]⁺ | [C₁₈H₁₂I₂]⁺ | 482 | Molecular Ion |
| [M-I]⁺ | [C₁₈H₁₂I]⁺ | 355 | Loss of one iodine atom |
| [M-2I]⁺ | [C₁₈H₁₂]⁺ | 228 | Loss of two iodine atoms (p-terphenyl radical cation) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical or Triplet States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or molecules in a triplet state. In its ground state, this compound is a diamagnetic, closed-shell molecule with no unpaired electrons, and it is therefore EPR silent.
However, EPR spectroscopy would be a crucial tool for studying paramagnetic species derived from this compound, such as:
Radical Ions: The radical anion or radical cation of the molecule could be generated through chemical reduction or oxidation, or electrochemically. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule.
Photoexcited Triplet State: As discussed in the fluorescence section, the heavy iodine atoms are expected to promote efficient intersystem crossing to the excited triplet state (T₁). This triplet state is paramagnetic (possessing two unpaired electrons) and could be detected by EPR spectroscopy, typically at low temperatures in a frozen matrix. umich.edu
The EPR spectrum of the triplet state would be characterized by zero-field splitting (ZFS) parameters (D and E), which describe the magnetic interaction between the two unpaired electrons. umich.edu The large spin-orbit coupling introduced by the heavy iodine atoms would significantly influence these ZFS parameters, making EPR an extremely sensitive probe of the electronic structure of the triplet state. To date, no EPR studies on the radical or triplet states of this compound have been found in the literature.
Structural Analysis and Crystallography of 2 ,5 Diiodo P Terphenyl and Its Solid State Architectures
Single-Crystal X-ray Diffraction Studies
The introduction of bulky iodine atoms at the 2' and 5' positions of the central phenyl ring in the p-terphenyl (B122091) framework induces significant steric hindrance. This forces the molecule to adopt a non-planar, twisted conformation. Unlike the parent p-terphenyl, which has a tendency towards planarity at room temperature but is twisted at low temperatures, iodinated derivatives exhibit pronounced rotation around the inter-annular C-C bonds. nih.gov
Studies on structurally related iodinated terphenyl derivatives provide insight into the expected conformation of 2',5'-diiodo-p-terphenyl. For instance, in dimethyl 2²,2⁵-diiodo[1¹,2¹:2⁴,3¹-terphenyl]-1⁴,3⁴-dicarboxylate, the central benzene (B151609) ring is rotated by a significant 64° relative to the terminal rings. nih.gov This large dihedral angle is a direct consequence of the steric repulsion between the iodine atoms and the hydrogen atoms on the adjacent phenyl rings. nih.gov Similarly, single-crystal X-ray diffraction analysis of 2',5'-dioxy-p-terphenyls also revealed that the terphenyl moieties adopt twisted conformations. researchgate.net This twisting is a common feature in sterically hindered bi- and terphenyl systems. nih.goviucr.org The dihedral angles are a critical parameter as they influence the extent of π-orbital overlap between the rings, thereby affecting the electronic properties of the molecule.
| Compound | Substituents on Central Ring | Observed Dihedral Angle | Reference |
|---|---|---|---|
| p-Terphenyl | None | Twisted at low temperatures | nih.gov |
| Dimethyl [1¹,2¹:2⁴,3¹-terphenyl]-1⁴,3⁴-dicarboxylate | None | 0.6-4.1° (near planar) | nih.gov |
| Dimethyl 2²,2⁵-diiodo[1¹,2¹:2⁴,3¹-terphenyl]-1⁴,3⁴-dicarboxylate | 2,5-diiodo | 64° | nih.gov |
| 2',5'-Bis(triphenylsiloxy)-p-terphenyl | 2,5-bis(triphenylsiloxy) | Twisted conformation | researchgate.net |
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.in In the case of this compound, halogen bonding is expected to play a significant role. Halogen bonds, particularly those involving iodine, can be strong and directional, comparable to hydrogen bonds. rsc.org
Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can exhibit distinct physical properties, including solubility, stability, and melting point. While polymorphism is a common phenomenon in complex organic molecules, there are currently no specific studies in the reviewed literature that document the existence of polymorphs for this compound. nih.gov The crystallization conditions, such as the choice of solvent and temperature, could potentially lead to different crystalline forms. Investigating for polymorphism would be a critical step in the material's characterization, often employing techniques like powder X-ray diffraction and thermal analysis.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It works by directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. americanpharmaceuticalreview.com The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline solid. americanpharmaceuticalreview.com
For this compound, PXRD would be used to:
Confirm Crystalline Nature: Amorphous materials produce a broad halo, whereas crystalline materials show a series of sharp diffraction peaks. americanpharmaceuticalreview.com
Phase Identification: The obtained PXRD pattern can be compared with a pattern calculated from single-crystal XRD data to confirm the phase purity of the bulk sample. americanpharmaceuticalreview.com
Detect Polymorphism: Different polymorphs will produce distinct PXRD patterns due to their different crystal lattices. americanpharmaceuticalreview.com
Assess Purity: The presence of crystalline impurities would be indicated by extra peaks in the diffraction pattern.
The diffraction data is typically plotted as intensity versus the diffraction angle (2θ). Each peak corresponds to a specific set of lattice planes in the crystal, as described by Bragg's Law. Studies on doped p-terphenyl systems have utilized PXRD to confirm the homogeneity of the resulting materials. researchgate.net
Conformational Isomerism and Dynamics in Terphenyl Systems
Conformational isomers, or rotamers, are stereoisomers that can be interconverted by rotation about single bonds. wikipedia.org The p-terphenyl scaffold has two such rotatable single bonds between the central and terminal phenyl rings. In an unsubstituted p-terphenyl, the energy barrier for this rotation is relatively low, allowing for dynamic conformational changes in solution. nih.gov
However, the presence of two large iodine atoms in this compound creates a significant steric barrier to free rotation. This restricted rotation is evident in the highly twisted conformations observed in the crystal structures of related compounds. nih.govresearchgate.net The energy associated with forcing the molecule into a planar conformation would be substantial. This high rotational barrier can lead to the existence of stable rotamers. If the energy barrier is high enough to allow for the isolation of these rotamers at room temperature, they are termed atropisomers. wikipedia.org While the barrier in this compound may not be sufficient for atropisomerism, the conformational dynamics are certainly constrained, favoring a well-defined, twisted geometry in the solid state which directly impacts the material's electronic and photophysical properties.
Computational and Theoretical Investigations of 2 ,5 Diiodo P Terphenyl
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2',5'-diiodo-p-terphenyl, from its ground-state structure to its response to electronic excitation.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state geometries and electronic structures of molecules. epfl.ch For this compound, DFT calculations, often employing functionals like B3LYP, are used to predict its optimized geometry, including bond lengths, bond angles, and dihedral angles between the phenyl rings. mdpi.comscience.gov These calculations are fundamental for understanding the molecule's conformational preferences.
| Property | Calculated Value/Description | Significance |
|---|---|---|
| Optimized Geometry | Predicted bond lengths, bond angles, and dihedral angles. | Provides insight into the molecule's stable 3D structure and conformational flexibility. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic excitation energy and chemical reactivity. |
| Molecular Electrostatic Potential | Distribution of charge on the molecular surface. | Identifies electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. acs.org |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. researchgate.netrsc.orgresearchgate.net This approach allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved (e.g., π-π* transitions). ua.es For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ua.es
Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to calculate emission energies, providing insights into the molecule's fluorescence properties. arxiv.org The difference between the absorption and emission energies gives the Stokes shift, an important parameter for applications in optoelectronic devices. ua.es The accuracy of TD-DFT results can be influenced by the choice of functional and basis set. nih.gov
| Property | Description | Relevance |
|---|---|---|
| Vertical Excitation Energies | Energies required to promote an electron from the ground state to various excited states without nuclear rearrangement. | Correlates with the peaks in the UV-Vis absorption spectrum. |
| Oscillator Strengths | Theoretical measure of the probability of an electronic transition. | Indicates the intensity of absorption bands. |
| Excited State Geometries | Optimized molecular structure in the first singlet excited state. | Helps in understanding the changes in molecular conformation upon excitation. |
| Emission Energies | Energy released upon relaxation from the excited state to the ground state. | Predicts the fluorescence wavelength. |
| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. | Important for applications in materials for light-emitting devices. researchgate.net |
Molecular Dynamics Simulations for Dynamic Behavior and Aggregation (if applicable)
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided search results, this computational technique is highly relevant for studying the dynamic behavior and aggregation of terphenyl derivatives. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and the formation of aggregates in different environments. worktribe.com For a molecule like this compound, MD simulations could be employed to understand how the bulky iodine substituents affect the rotational dynamics of the phenyl rings and how these molecules might self-assemble in solution or on a surface.
Analysis of Intermolecular Interactions through Computational Chemistry
The presence of both iodine atoms and aromatic rings in this compound makes it a prime candidate for engaging in specific and influential intermolecular interactions. Computational chemistry provides the tools to characterize and quantify these forces.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org In this compound, the iodine atoms can form halogen bonds (C-I···Nu), which are highly directional and can be surprisingly strong. Computational methods are essential for characterizing these interactions. The presence of a "σ-hole," a region of positive electrostatic potential on the outer side of the iodine atom along the C-I bond axis, is a key feature of halogen bonding and can be visualized and quantified using molecular electrostatic potential maps generated from DFT calculations. acs.org
The strength of these halogen bonds can be estimated by calculating the interaction energies between this compound and a Lewis base. acs.org Theoretical tools like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can further elucidate the nature of the halogen bond, providing information on bond critical points and charge transfer between the interacting molecules. acs.orgresearchgate.net These interactions are crucial in crystal engineering, where they can direct the self-assembly of molecules into specific supramolecular architectures. researchgate.net
The planar aromatic rings of the p-terphenyl (B122091) backbone facilitate π-π stacking interactions, another significant noncovalent force. libretexts.orgmdpi.com These interactions, arising from a combination of electrostatic and dispersion forces, play a vital role in the packing of aromatic molecules in the solid state and their association in solution. nih.govresearchgate.net
Van der Waals Forces and Crystal Packing Influences
In the absence of hydrogen bonding, the crystal packing and solid-state architecture of this compound are dictated by a combination of weaker, yet highly influential, non-covalent interactions, primarily van der Waals forces. These forces include London dispersion forces, π-π stacking, and, most significantly, halogen bonding. Computational studies on analogous structures reveal that these interactions collectively determine the molecular conformation and supramolecular assembly.
Halogen Bonding: A key interaction influencing the structure of iodinated aromatic compounds is the halogen bond. acs.org This is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on an adjacent molecule. acs.org In the case of this compound, the iodine atoms can act as halogen bond donors. Theoretical studies on related iodinated terphenyl derivatives show that halogen bonds can form between an iodine atom and a nucleophile, such as an oxygen atom or another halogen. researchgate.netnih.gov These interactions are highly directional and can be a powerful tool in crystal engineering, though they can also lead to the disruption of otherwise orderly layered structures. acs.orgresearchgate.netnih.gov For this compound, potential halogen interactions include I···I contacts and I···π interactions with the phenyl rings of neighboring molecules.
C-H···π Interactions: Another significant secondary interaction observed in related terphenyl systems is the C-H···π bond, where a C-H bond from one molecule points towards the electron-rich π-cloud of a phenyl ring on a neighboring molecule. In studies of 2',5'-dimethyl-p-terphenyl, these interactions were found to link molecules into chains. nih.gov It is computationally plausible that similar C-H···π interactions contribute to the stabilization of the crystal lattice of this compound, working in concert with halogen bonding and other dispersion forces.
The interplay between these various van der Waals forces—attractive halogen bonds and π-stacking versus steric repulsion—ultimately governs the final, lowest-energy crystal structure.
Mechanistic Studies of Reactions Involving 2 ,5 Diiodo P Terphenyl
Exploration of Organometallic Intermediates in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the reactions involving 2',5'-diiodo-p-terphenyl often proceed through organometallic intermediates. These transient species are central to reactions like Ullmann, Suzuki, and Grignard-type couplings. oaepublish.combeilstein-journals.org
In solution-phase synthesis, the reaction of 1,4-dibromo-2,5-diiodobenzene (B1312432) with an excess of an aryl Grignard reagent (ArMgX) leads to the formation of a terphenyl di-Grignard intermediate, which upon quenching with iodine, yields this compound. sci-hub.seacs.org The mechanism involves an initial metal-halogen exchange, where the more reactive C-I bond is displaced by the Grignard reagent. sci-hub.se This forms a trihalo mono-Grignard species which can then undergo further reactions to form the final terphenyl structure. sci-hub.seacs.org
On solid surfaces, particularly coinage metals like copper and silver, the Ullmann coupling of dihalo-terphenyls provides a powerful method for creating one- and two-dimensional polymers. acs.org Studies on analogous compounds like 4,4''-dibromo-p-terphenyl (B92568) and 4,4''-diiodo-m-terphenyl reveal the formation of organometallic intermediates. nih.govacs.orgnottingham.ac.ukresearchgate.net Upon adsorption of the diiodo-terphenyl onto the metal surface at room temperature, the carbon-iodine bond cleaves, and the resulting terphenyl radicals coordinate with metal adatoms from the surface. acs.orgresearchgate.net This creates a polymeric organometallic intermediate characterized by C-Metal-C bridges. nih.govacs.org For instance, on a Cu(111) surface, single copper atoms link the biradical terphenyl units. nih.govacs.org These organometallic structures are often labile and serve as precursors to the final covalently bonded polymers, which are formed upon annealing at higher temperatures, causing the release of the metal atoms. nih.govacs.orgresearchgate.net
| Reaction Type | Precursor(s) | Key Intermediate(s) | Product(s) | Ref(s) |
| Grignard Reaction | 1,4-dibromo-2,5-diiodobenzene, Phenylmagnesium bromide | Terphenyl di-Grignard, Trihalo mono-Grignard | p-Terphenyl (B122091), this compound (with I2 quench) | sci-hub.seacs.org |
| On-Surface Ullmann Coupling | 4,4''-diiodo-m-terphenyl, Ag(111) or Ag(110) surface | Metal-organic chains (C-Ag-C) | Covalently bonded molecular subunits | nottingham.ac.ukresearchgate.net |
| On-Surface Ullmann Coupling | 4,4''-dibromo-p-terphenyl, Cu(111) surface | Organometallic chains (C-Cu-C) | Poly(para-phenylene) oligomers | nih.govacs.org |
Aryne Generation and Trapping Mechanisms
The synthesis of p-terphenyls from precursors like 1,4-dibromo-2,5-diiodobenzene using Grignard reagents proceeds through a novel two-aryne sequence. sci-hub.seacs.org An aryne is a highly reactive, neutral intermediate derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a formal triple bond. ias.ac.in
The proposed mechanism starts with a metal-halogen exchange between the starting tetrahalobenzene and the Grignard reagent. sci-hub.se Elimination of magnesium halide from an intermediate where the metal and a halogen are adjacent generates the first aryne. sci-hub.seacs.org This aryne is then trapped by nucleophilic addition of another Grignard reagent molecule. This process is repeated, generating a second, different aryne intermediate. sci-hub.se The trapping of this second aryne ultimately leads to the p-terphenyl skeleton. sci-hub.seacs.org The exclusive formation of p-terphenyls, with no detectable m-terphenyl (B1677559) isomers, indicates that the nucleophilic addition of the Grignard reagent to the organometallic aryne intermediate is highly regiospecific. sci-hub.se The generation of arynes can also be achieved from diaryliodonium salts in the presence of a base. acs.org
Dehalogenation and Carbon-Carbon Bond Formation Pathways
Dehalogenation is the critical first step in many coupling reactions involving this compound and its precursors. The carbon-halogen bond strength follows the order C-F > C-Cl > C-Br > C-I, making the carbon-iodine bond the most reactive and easiest to cleave. acs.org This reactivity difference is exploited in selective cross-coupling reactions. nih.gov
In solution, dehalogenation can be initiated by Grignard reagents through metal-halogen exchange. sci-hub.seacs.org Another method is cathodic dehalogenation, an electrochemical technique where applying a negative potential to a metal electrode facilitates C-C bond formation without the need for heavy metal catalysts. oaepublish.com This has been demonstrated in the polymerization of a fluorinated diiodo-terphenyl derivative. oaepublish.com
On surfaces, dehalogenation is typically induced thermally or photochemically. nih.govresearchgate.net When a diiodo-terphenyl molecule is deposited on a catalytically active metal surface like Ag(111), the C-I bonds break even at room temperature. researchgate.net This process creates radical species on the surface, which are key to subsequent C-C bond formation. The pathway can then proceed in two main ways: direct coupling of the radicals to form covalent bonds, or the formation of an organometallic intermediate which then undergoes reductive elimination to form the C-C bond. acs.org The specific pathway and the temperature required are highly dependent on the substrate and the metal surface used. researchgate.netresearchgate.net
Influence of Catalysis on Reaction Pathways and Selectivity
Catalysts play a pivotal role in directing the reaction pathways and enhancing the selectivity of reactions involving haloarenes. beilstein-journals.org In the context of this compound chemistry, both homogeneous and heterogeneous catalysts are employed.
In solution-phase cross-coupling reactions like the Suzuki reaction, palladium(0) complexes are commonly used. researchgate.net These catalysts facilitate the reaction between an organoboron compound and an organohalide. The selectivity of these reactions can be very high; for instance, in the Suzuki coupling of bis(triflates) of 2,5-dihydroxybenzoate, the reaction proceeds with excellent site selectivity, favoring the sterically less hindered position. researchgate.net
In on-surface synthesis, the metal substrate itself often acts as the catalyst. acs.orgresearchgate.net However, the reaction efficiency can be dramatically improved by adding a second metal as a catalyst. For example, adding cobalt atoms to a TiO2 surface significantly lowers the dehalogenation temperature of an iodinated terphenyl derivative (DITP) and increases the polymerization yield by nearly 300%. arxiv.orgacs.org The cobalt atoms mediate the formation of an organometallic phase at room temperature, preventing precursor desorption and facilitating a more efficient homocoupling reaction at lower temperatures. arxiv.orgacs.org The choice of catalyst can also influence selectivity by altering the stability of intermediates or transition states, thereby favoring one reaction pathway over another. osti.gov
| Catalyst System | Reaction Type | Role of Catalyst | Outcome | Ref(s) |
| Pd(0) complexes | Suzuki Cross-Coupling | Facilitates oxidative addition and reductive elimination | High site-selectivity in forming functionalized p-terphenyls | researchgate.net |
| Co atoms on TiO2 surface | Ullmann-like Coupling | Lowers dehalogenation temperature, mediates organometallic intermediate formation | Increased polymerization yield, lower reaction temperature | arxiv.orgacs.org |
| Ag(111) or Cu(111) surface | On-Surface Ullmann Coupling | Catalyzes C-I bond cleavage and C-C bond formation | Formation of ordered polymeric structures | acs.orgresearchgate.net |
Kinetic and Thermodynamic Considerations in this compound Chemistry
The outcome of chemical reactions is governed by the principles of kinetics and thermodynamics. khanacademy.org Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). libretexts.org These concepts are crucial in the synthesis of complex molecules from this compound and its analogues.
In on-surface synthesis, temperature is a key parameter used to switch between kinetic and thermodynamic regimes. researchgate.net At low temperatures, kinetically favored, often metastable, products are formed. researchgate.net For example, the initial formation of organometallic intermediates from diiodo-terphenyls on a silver surface is a kinetically controlled process. researchgate.net These intermediates are stable at lower temperatures but are not the final thermodynamic product. Upon annealing at higher temperatures, the system gains enough energy to overcome the activation barriers for subsequent steps, leading to the formation of the more stable, covalently-bonded polymeric structures, which are the thermodynamic products. researchgate.netlibretexts.org
The rates of the individual steps—dehalogenation and C-C bond formation—can also be tuned. For instance, the energy barrier for deiodination is generally lower than for debromination, making it a kinetically faster process. nih.gov This difference in reaction kinetics can be exploited for sequential coupling strategies. Furthermore, factors like reactant concentration can influence reaction rates and selectivity, sometimes indicating substrate inhibition at high concentrations or a shift in the order of the reaction kinetics under highly dilute conditions. osti.gov Understanding these kinetic and thermodynamic landscapes is essential for rationally designing synthetic procedures to achieve desired products with high yield and quality. researchgate.net
Advanced Applications of 2 ,5 Diiodo P Terphenyl in Materials Science and Supramolecular Chemistry
Building Block for Organic Electronic Materials
The p-terphenyl (B122091) core of 2',5'-Diiodo-P-terphenyl provides a rigid, conjugated system that is a fundamental prerequisite for charge transport in organic electronic devices. The introduction of iodine atoms at the 2' and 5' positions of the central phenyl ring is anticipated to significantly modulate the electronic properties of the parent molecule, opening avenues for its use in specialized applications.
Applications in Organic Semiconductors and Conductors
| Potential Property | Influence of this compound Structure |
| Charge Carrier Mobility | The rigid p-terphenyl backbone provides a basis for ordered molecular packing, which is crucial for efficient charge transport. The iodine substituents may influence this packing through halogen bonding. |
| Electronic Band Gap | The introduction of iodine atoms can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the band gap of the material. |
| Processability | The solubility and film-forming properties of this compound would need to be optimized, potentially through the addition of solubilizing side chains, to enable its use in device fabrication. |
Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
In the realm of organic light-emitting diodes (OLEDs), the p-terphenyl scaffold is known to be a blue-emitting chromophore. The heavy-atom effect introduced by the iodine atoms in this compound could promote intersystem crossing from the singlet excited state to the triplet excited state. This would make the compound a candidate for use as a host material for phosphorescent emitters or potentially as a phosphorescent emitter itself, which could lead to higher device efficiencies.
Detailed photophysical studies would be necessary to fully elucidate the luminescent properties of this compound. Key parameters to investigate would include its photoluminescence quantum yield, emission spectrum, and excited-state lifetimes.
Ligands and Building Blocks for Porous Frameworks
The defined geometry and reactive iodine sites of this compound make it an attractive candidate as a building block for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
Integration into Metal-Organic Frameworks (MOFs)
While direct integration of this compound into MOFs has not been extensively reported, its carboxylated derivatives could serve as organic linkers. The iodine atoms could then be utilized for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. This approach could lead to materials with tailored properties for applications such as gas storage, separation, and catalysis.
Utilization in Covalent Organic Frameworks (COFs)
Similarly, this compound could be a valuable precursor for the synthesis of COFs. The carbon-iodine bonds can participate in various coupling reactions, such as Sonogashira or Ullmann coupling, to form extended, porous, and crystalline two- or three-dimensional networks. The resulting COFs would benefit from the rigidity of the p-terphenyl unit and the potential for functionalization at the iodine positions.
| Framework Type | Potential Role of this compound | Anticipated Properties |
| Metal-Organic Frameworks (MOFs) | As a precursor to a functionalized organic linker. | Tunable porosity, platform for post-synthetic modification. |
| Covalent Organic Frameworks (COFs) | As a monomer in polymerization reactions. | High thermal and chemical stability, defined pore structures. |
Supramolecular Assembly and Self-Organization
The non-covalent interactions involving the iodine atoms of this compound are expected to play a crucial role in its supramolecular assembly and self-organization. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a powerful tool in crystal engineering for controlling the solid-state arrangement of molecules.
The presence of two iodine atoms on the central phenyl ring of this compound offers the potential for the formation of robust and directional halogen-bonded networks. These interactions, in concert with π-π stacking of the phenyl rings, could be exploited to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The ability to control the supramolecular structure is of paramount importance for tuning the optical and electronic properties of organic materials. Research on the self-assembly of other halogenated p-terphenyl derivatives has demonstrated the significant influence of these non-covalent interactions on their solid-state properties.
Design and Synthesis of Supramolecular Gels
Supramolecular gels are a class of soft materials wherein small molecules, known as gelators, self-assemble into three-dimensional networks that immobilize solvent molecules. The design of these gelators relies on the precise control of non-covalent interactions—such as hydrogen bonding, π–π stacking, and halogen bonding—to drive the formation of one-dimensional fibrillar structures that entangle to form the gel network. nih.gov
While specific studies detailing the use of this compound as a primary gelator are not extensively documented, its molecular structure possesses key features that make it a promising candidate for gel design. These features include:
A Rigid Core: The p-terphenyl backbone provides a rigid and planar scaffold, which is a common characteristic of low-molecular-weight gelators. This rigidity promotes ordered packing and directional self-assembly.
Halogen Bonding Capability: The two iodine atoms are potent halogen bond donors. Halogen bonding is a strong, directional interaction that can effectively guide the self-assembly process, analogous to the more commonly used hydrogen bond. nih.gov
The principle has been demonstrated with related diiodo-aromatic compounds. For instance, 1,4-diiodotetrafluorobenzene (B1199613) has been shown to form "halogels" where halogen bonding is the primary driving force for the creation of the supramolecular network. nih.gov In a similar fashion, this compound could be designed to self-assemble into fibrous networks, with the directional C–I···X (where X is a halogen bond acceptor) interactions guiding the one-dimensional growth of supramolecular polymers, ultimately leading to gelation in an appropriate solvent.
Molecular Recognition and Host-Guest Chemistry Mediated by Halogen Bonding
Halogen bonding (XB) is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a Lewis base. The iodine atoms in this compound are excellent XB donors, making the molecule a powerful tool for molecular recognition and the construction of host-guest assemblies. The rigid p-terphenyl framework pre-organizes the two iodine atoms, allowing them to act in concert as a bidentate or "two-point" recognition unit to bind specific guest molecules.
Research on diiodinated terphenyl analogues provides strong evidence for this capability. rsc.orghhu.de In these studies, terphenyl derivatives with two iodine atoms were investigated as neutral bidentate XB donors for binding various Lewis basic guests. X-ray crystallography and DFT calculations confirmed that these diiodo-terphenyl scaffolds can form highly specific 1:1 complexes with guest molecules containing two XB acceptor sites, such as oxadiazole and pyridazole derivatives. rsc.org
The key findings from these studies on analogous systems can be summarized as follows:
| Halogen Bond Donor | Guest Molecule (XB Acceptor) | Key Interaction | Evidence |
| Diiodinated Terphenyl Analogue | Oxadiazole Derivative | Two-point C–I···N halogen bonds | X-ray Crystallography, DFT Calculations |
| Diiodinated Terphenyl Analogue | Pyridazole Derivative | Two-point C–I···N halogen bonds | DFT Calculations, Solution Data |
This table is based on data for diiodinated terphenyl analogues as reported in the literature. rsc.org
This principle of multi-point recognition can be extended to host-guest chemistry within more complex systems. For example, incorporating linkers with diiodo-functionality into Metal-Organic Frameworks (MOFs) creates pores decorated with potent XB donors. In a related system using a 2,5-diiodoterephthalate linker, guest molecules like dimethylformamide (DMF) were shown to form strong halogen bonds with the iodine atoms of the framework, demonstrating how these interactions can be used to selectively bind guests within a solid-state host. rsc.org The defined geometry of this compound makes it an ideal candidate for building similar functional porous materials for selective molecular recognition and binding.
Surface-Confined Self-Assembly
The assembly of molecules on atomically flat surfaces provides a bottom-up approach to fabricating functional nanostructures. ruben-group.de The final architecture of these assemblies is governed by a delicate balance between molecule-substrate and molecule-molecule interactions. This compound is an excellent candidate for surface-confined self-assembly due to its rigid, rod-like shape and its capacity for forming strong, directional halogen bonds.
While direct studies on this compound are limited, the behavior of structurally similar molecules, such as di-carbonitrile polyphenyls on silver surfaces, illustrates the governing principles. ruben-group.de These linear molecules assemble into highly ordered 2D networks stabilized by directional non-covalent interactions.
For this compound, the iodine atoms would play a crucial directing role in the self-assembly process. Depending on the substrate and experimental conditions, several outcomes are possible:
Molecule-Molecule Interactions: Intermolecular C–I···I or C–I···π halogen bonds could lead to the formation of ordered linear chains or porous honeycomb networks on the surface.
Molecule-Substrate Interactions: The iodine atoms could form halogen bonds directly with the surface atoms of a metallic substrate (e.g., Ag, Au, Cu), leading to specific adsorption geometries and potentially influencing the electronic properties of the interface. nih.gov
The programmability offered by the strong and directional nature of halogen bonding makes this compound a promising building block for the bottom-up fabrication of complex, two-dimensional supramolecular patterns on surfaces.
Catalysis and Organocatalysis (e.g., as ligands in metal-catalyzed reactions)
The p-terphenyl scaffold is a foundational structural motif in the design of advanced ligands for metal-catalyzed reactions. Its rigidity and steric bulk can be systematically modified to create a well-defined coordination environment around a metal center, which in turn controls the catalyst's activity and selectivity.
While this compound is not typically employed directly as a ligand, its true value in catalysis lies in its role as a versatile synthetic precursor. The carbon-iodine (C–I) bonds are relatively reactive and can be readily transformed into a wide array of functional groups using established methodologies such as lithium-halogen exchange or transition-metal-catalyzed cross-coupling reactions.
This allows this compound to serve as a key intermediate for synthesizing sophisticated ligands, including:
Bulky Phosphine (B1218219) Ligands: The iodo-groups can be replaced with phosphine moieties (e.g., -PPh₂, -PCy₂) to create sterically demanding phosphine ligands. Such ligands are crucial in palladium-catalyzed cross-coupling reactions, where they promote the challenging reductive elimination step and stabilize the active catalytic species.
N-Heterocyclic Carbene (NHC) Precursors: The terphenyl backbone can be functionalized with imidazolium (B1220033) salts, which are precursors to NHC ligands known for forming highly stable and active metal complexes.
Therefore, this compound is best understood as a strategic platform molecule that provides access to a family of tailored ligands, enabling fine-tuning of catalyst performance for a broad range of chemical transformations.
Environmental Applications (e.g., iodine capture, CO2 adsorption in MOFs)
The unique properties of this compound make it and its derivatives relevant for environmental applications, particularly in the design of materials for capturing volatile iodine and carbon dioxide.
Iodine Capture
The capture of radioactive iodine isotopes (such as ¹²⁹I) from nuclear waste streams is a critical environmental challenge. Porous materials, including Covalent Organic Frameworks (COFs), have emerged as highly effective adsorbents for iodine vapor. rsc.org The capture mechanism often involves the formation of charge-transfer complexes between the electron-rich porous host and the electron-deficient iodine molecules.
Although specific iodine capture data for materials made from this compound are not available, its inherent aromaticity makes it a suitable building block for such adsorbents. By polymerizing or incorporating this unit into a porous framework, one could create a material with a high density of aromatic sites capable of binding iodine effectively.
CO₂ Adsorption in MOFs
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, which have shown exceptional promise for CO₂ capture. mdpi.com The chemical nature of the organic linker is crucial in determining the MOF's pore size, geometry, and affinity for CO₂. rsc.org
Incorporating this compound as a linker in MOF synthesis would produce frameworks with distinct properties:
Pore Structure Engineering: As a large, rigid linker, it would enable the construction of MOFs with well-defined, permanent porosity.
Functionalization: While the iodine atoms themselves are not strong CO₂ binding sites, they functionalize the pore walls, altering their electronic character and steric environment. This can indirectly influence the adsorption behavior of CO₂ and other gases, potentially leading to enhanced selectivity.
The utility of functionalized linkers is a well-established strategy for improving CO₂ adsorption in MOFs. The table below shows the CO₂ uptake for several benchmark MOFs, illustrating the range of performance that can be achieved through structural design.
| MOF Material | Metal Center | Organic Linker | CO₂ Uptake (cm³/g at 273 K, 1 bar) |
| MOF-5 | Zn₄O | 1,4-benzenedicarboxylate | ~37 |
| HKUST-1 | Cu₂ | 1,3,5-benzenetricarboxylate | ~195 |
| MOF-74(Mg) | Mg | 2,5-dioxido-1,4-benzenedicarboxylate | ~204 |
| UiO-66(Zr) | Zr₆O₄(OH)₄ | 1,4-benzenedicarboxylate | ~60 |
This table presents reference data for established MOF materials to provide context for the design of new CO₂ adsorbents. rsc.orgdoi.org
By using linkers like this compound, new MOF structures could be designed with tailored pore environments for specific gas separation applications.
Derivatization and Chemical Transformations of 2 ,5 Diiodo P Terphenyl
Post-Synthetic Modification of the Iodinated P-terphenyl (B122091) Scaffold
Post-synthetic modification (PSM) refers to the chemical transformation of a pre-assembled molecular structure or framework. The 2',5'-diiodo-p-terphenyl unit can be incorporated into larger systems, such as polymers or metal-organic frameworks (MOFs), and then subsequently functionalized. researchgate.netresearchgate.net This strategy allows for the precise installation of functional groups that might not be compatible with the initial polymerization or framework assembly conditions.
For instance, p-terphenyl dicarboxylate derivatives are used as linkers in the construction of robust zirconium-based MOFs. uni-hannover.de If a this compound dicarboxylate linker were used, the iodine atoms within the crystalline MOF structure would be available for subsequent reactions. This could include the introduction of catalytic sites, light-harvesting chromophores, or groups that modify the pore environment and sorption properties of the material. researchgate.netuni-hannover.de
Another significant area of PSM is on-surface synthesis, where precursor molecules are deposited onto a substrate and induced to react. 4,4''-Diiodo-p-terphenyl has been used in such studies to create extended molecular wires. acs.org The dehalogenation of the precursor on a metallic surface (like copper or silver) generates highly reactive aryl radicals that subsequently polymerize via Ullmann coupling. acs.orgresearchgate.net This approach, applied to this compound, would allow for polymerization reactions extending from the central ring, creating unique two-dimensional nanostructures.
Suzuki-Miyaura and Other Cross-Coupling Reactions for Further Functionalization
The most powerful and widely used method for the functionalization of the this compound core is the palladium-catalyzed cross-coupling reaction. researchgate.net Among these, the Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid) with an organohalide, is exceptionally versatile for forming new carbon-carbon bonds. nih.govtcichemicals.com
The reactivity of aryl halides in these reactions follows the general trend I > Br > OTf > Cl, making the C-I bonds of this compound highly susceptible to oxidative addition to a palladium(0) catalyst. tcichemicals.comresearchgate.net This high reactivity allows for coupling reactions to proceed under relatively mild conditions. A key challenge and synthetic opportunity lies in controlling the selectivity between mono- and di-substitution on the central ring. By carefully controlling stoichiometry and reaction conditions, it is possible to sequentially introduce two different aryl or heteroaryl groups. tandfonline.com
Site-selective cross-coupling reactions have been extensively studied on analogous di-halogenated systems. For example, in the case of 1,4-dibromo-2-nitrobenzene, the first Suzuki coupling occurs selectively at the C-Br bond ortho to the electron-withdrawing nitro group. tandfonline.comnih.govtandfonline.com While the two iodo-positions in this compound are electronically similar, steric hindrance from the flanking phenyl groups can influence reactivity, potentially allowing for regioselective functionalization.
Besides the Suzuki-Miyaura reaction, other cross-coupling methods are applicable:
Sonogashira Coupling: This reaction couples the iodoarene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. marquette.edursc.org It is a primary method for introducing alkynyl substituents, which are themselves versatile functional groups for further chemistry, such as "click" reactions or cyclizations. rsc.orgsci-hub.se
Negishi Coupling: This involves the reaction of an organozinc reagent with the iodoarene, offering an alternative when boronic acids are unstable or difficult to prepare. researchgate.net
Ullmann Coupling: This classic reaction, typically using copper, promotes the homocoupling of aryl halides or the coupling of an aryl halide with an amine, alcohol, or thiol. On-surface Ullmann reactions are particularly relevant for creating polymers and nanostructures from diiodo-terphenyl precursors. acs.org
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The true synthetic utility of cross-coupling reactions on the this compound scaffold is demonstrated by the vast array of substituents that can be introduced.
Aryl and Heteroaryl Substituents: The Suzuki-Miyaura reaction is exceptionally well-suited for introducing a wide range of aryl and heteroaryl groups. By selecting the appropriate arylboronic acid, a diverse library of extended poly-aromatic structures can be synthesized. For example, reacting this compound with two equivalents of phenylboronic acid would yield 2',5'-diphenyl-p-terphenyl. The synthesis of unsymmetrical terphenyls has been achieved by sequential coupling reactions on dihaloarenes, a strategy directly applicable to the diiodo-terphenyl core. researchgate.nettandfonline.com Research on related di-halogenated precursors shows successful coupling with a variety of boronic acids bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro, trifluoromethyl) groups. acs.org
Alkyl Substituents: While the introduction of sp³-hybridized alkyl groups via Suzuki coupling (using alkylboronic acids or trifluoroborates) is possible, it can be more challenging than with aryl partners. The Negishi coupling can sometimes be a more effective alternative for creating C(sp²)-C(sp³) bonds.
The following table summarizes representative Suzuki-Miyaura coupling reactions demonstrated on analogous di-halogenated aromatic systems, which are applicable to this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product Type | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | Electron-rich Aryl-substituted | tandfonline.comtandfonline.com |
| 4-Chlorophenylboronic acid | Pd(dba)₂ / K₃PO₄ | Halogenated Aryl-substituted | acs.org |
| 2-Methylphenylboronic acid | Pd(dba)₂ / K₃PO₄ | Sterically-hindered Aryl-substituted | acs.org |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₂CO₃ | Heteroaryl-substituted | researchgate.net |
Conversion of Iodinated Groups to Other Functionalities
Beyond serving as coupling sites, the iodo groups on the p-terphenyl scaffold can be converted into a variety of other important functional groups. The C-I bond's reactivity allows for transformations that significantly alter the electronic and structural properties of the molecule.
Organometallic Intermediates: One of the most fundamental transformations is the conversion of the C-I bond into an organometallic C-metal bond. This is typically achieved through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) or by forming a Grignard reagent with magnesium metal. The resulting di-lithiated or di-Grignard p-terphenyl species are powerful nucleophiles that can react with a wide range of electrophiles. For example, quenching with N,N-dimethylformamide (DMF) or ethyl formate (B1220265) would introduce two aldehyde groups, while reaction with carbon dioxide would yield a dicarboxylic acid. semanticscholar.org
Alkynylation: As mentioned, the Sonogashira coupling provides a direct route to di-alkynyl p-terphenyls. rsc.org This reaction is highly efficient for iodoarenes and tolerates a wide variety of functional groups on the alkyne coupling partner. The resulting ethynyl (B1212043) groups can be used to build extended, rigid molecular architectures. acs.org
Other Transformations: The versatility of the iodo group extends to other conversions, including:
Stannylation: Iodoarenes can be converted to organostannanes (e.g., trimethylstannyl derivatives) via palladium-catalyzed reactions with hexaalkyldistannanes. This is exemplified by the Sandmeyer-type stannylation, which can convert aryl amines to aryl stannanes, highlighting the diverse routes to these intermediates. nih.gov
Amination: While less common than C-C bond formation, palladium- or copper-catalyzed reactions like the Buchwald-Hartwig amination can convert aryl iodides to aryl amines.
Reduction (De-iodination): The iodo group can be removed and replaced with a hydrogen atom through various reductive processes, including catalytic hydrogenation or reaction with a hydride source. This can be useful for synthesizing mono-iodinated p-terphenyls if a selective mono-reduction can be achieved.
The table below outlines some of these potential transformations.
| Reagent(s) | Reaction Type | New Functional Group | Reference(s) |
| 1. n-BuLi 2. DMF | Lithiation / Formylation | Aldehyde (-CHO) | semanticscholar.org |
| 1. Mg 2. CO₂ | Grignard Formation / Carboxylation | Carboxylic Acid (-COOH) | N/A |
| Terminal Alkyne, Pd(PPh₃)₄, CuI | Sonogashira Coupling | Alkyne (-C≡CR) | marquette.edursc.org |
| H₂ / Pd/C | Catalytic Hydrogenation | Hydrogen (-H) | N/A |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Enhanced Sustainability
Future research will undoubtedly prioritize the development of more sustainable and efficient methods for synthesizing 2',5'-Diiodo-P-terphenyl and its derivatives. While traditional methods like Suzuki-Miyaura cross-coupling are effective, they often rely on palladium catalysts and organic solvents. researchgate.netnottingham.ac.uk The drive towards green chemistry necessitates the exploration of alternative synthetic strategies.
Key areas of focus should include:
Advanced Catalytic Systems: Research into novel catalytic systems beyond traditional palladium-based ones is crucial. This could involve using more abundant and less toxic metals or developing metal-free catalytic systems. For instance, the use of N-iodosuccinimide (NIS) in solid-state grinding methods has been shown to be a clean and efficient technique for the iodination of aromatic compounds, offering advantages like short reaction times and high yields without hazardous solvents. researchgate.net
Electrochemical Synthesis: Electrochemical methods, where electrons act as the catalyst, represent an efficient and environmentally sustainable approach to polymerization. oaepublish.com Investigating the electrochemical synthesis of this compound or its direct polymerization could significantly reduce waste and avoid harsh chemical oxidants or reductants. A cathodic dehalogenation C-C coupling strategy has already been successfully used to create polymers from a related fluorinated diiodo-terphenyl derivative. oaepublish.com
Solvent-Free and Alternative Solvent Reactions: Moving away from conventional, often toxic, organic solvents is a major goal of green chemistry. Future studies could explore solid-state reactions or the use of more benign solvents like water, ionic liquids, or supercritical fluids for the synthesis of this compound. mdpi.com
Atom Economy: Synthetic routes with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, will be a priority. This involves designing multi-component reactions where complex molecules are built in a single step from multiple starting materials.
Advanced Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing processes and discovering new transformations. Many of the key intermediates in reactions like the Ullmann coupling, which is used to form aryl-aryl bonds, are transient and difficult to detect. umass.eduorganic-chemistry.org
Future research should employ advanced analytical and computational techniques to identify and characterize these fleeting species:
In-situ Spectroscopy: Techniques such as rapid-scan NMR spectroscopy and transient absorption spectroscopy can provide real-time information about the species present in a reaction mixture.
Computational Modeling: Quantum chemical computational methods are powerful tools for exploring reaction mechanisms. rsc.org Studies have already used computational modeling to understand the formation of iodinated aromatic compounds, identifying the crucial role of species like H₂OI⁺. nih.gov Applying these methods to the specific cross-coupling reactions of this compound can help elucidate the structures and energies of intermediates and transition states, even for species that are too short-lived to be observed experimentally.
Isolating Key Intermediates: In some cases, it may be possible to design experiments that allow for the isolation and structural characterization (e.g., by X-ray crystallography) of key reaction intermediates, such as organometallic complexes formed during catalytic cycles. acs.org Studies on the Ullmann reaction suggest that the active catalytic species is copper(I), which forms organocopper intermediates. umass.eduorganic-chemistry.orgoperachem.com Direct observation of such intermediates involving this compound would provide invaluable mechanistic insight.
Development of Next-Generation Functional Materials Based on this compound
The unique structure of this compound makes it an excellent building block for a new generation of advanced functional materials. The two reactive iodine sites allow it to be used as a linker or monomer in the creation of larger, well-defined architectures.
Promising areas for development include:
On-Surface Synthesis of Covalent Polymers: Halogenated aryl monomers are widely used for the on-surface synthesis of polymers with predefined structures. acs.org The debromination of 4,4″-dibromo-p-terphenyl on a titanium dioxide surface, for example, has been shown to lead to polymerization. acs.org this compound could be used to create novel 1D and 2D polymers directly on surfaces, with potential applications in nanoelectronics and catalysis.
Conjugated Polymers for Electronics: The p-terphenyl (B122091) backbone is a component of many conjugated materials. Polymerizing this compound could lead to new poly(p-phenylene) derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs), field-effect transistors, and sensors. Purely hydrocarbon-based materials built on terphenyl backbones are considered promising for next-generation host materials in phosphorescent OLEDs. acs.org
Liquid Crystals: Halogenated terphenyls are an important class of liquid crystalline materials. researchgate.net The introduction of halogen atoms can significantly influence properties such as dielectric anisotropy, viscosity, and clearing points. researchgate.net Synthesizing and studying derivatives of this compound could lead to new liquid crystal materials with advanced properties for display technologies.
Porous Organic Frameworks: The rigid structure and defined reaction sites of this compound make it an ideal candidate for designing crystalline porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). Such materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.
Deeper Understanding of Structure-Property-Function Relationships through Integrated Experimental and Computational Approaches
To accelerate the design of new materials, it is critical to understand the fundamental relationships between the molecular structure of this compound, its resulting material properties (e.g., optical, electronic, thermal), and its ultimate function. An integrated approach that combines experimental synthesis and characterization with computational modeling is the most effective way to achieve this.
Future research should focus on:
Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the properties of hypothetical materials derived from this compound before they are synthesized in the lab. acs.orgacs.org This allows for the rapid screening of many potential structures to identify the most promising candidates for specific applications.
Correlating Structure and Properties: Combining experimental data from techniques like X-ray diffraction and UV-vis spectroscopy with computational analysis can reveal how factors like the torsion angles between the phenyl rings and the electronic effects of substituents influence the material's properties. Such an approach has been successfully used to understand the mesomorphic properties of other halogenated terphenyls by correlating experimental findings with computational analyses of molecular polarizabilities and dipole moments. researchgate.net
Modeling of Self-Assembly: Simulating the self-assembly processes of this compound derivatives can provide insights into how these molecules organize in the solid state or on surfaces. This is crucial for controlling the morphology and properties of thin films and crystalline materials. acs.org
Predictive Design: The ultimate goal is to develop robust models that can accurately predict the function of a material based on its chemical structure. By systematically studying a library of derivatives of this compound, researchers can build the comprehensive datasets needed to create these predictive tools, enabling the in silico design of next-generation materials.
Q & A
Q. What are the key thermodynamic properties of 2',5'-Diiodo-p-terphenyl, and how do they influence experimental design?
Methodological Answer: Thermodynamic data such as enthalpy (ΔfH°), entropy (S°), and heat capacity (Cp) are critical for designing reactions involving this compound. For example, the solid-phase enthalpy of p-terphenyl derivatives (e.g., ΔfH°solid ≈ 250–300 kJ/mol) informs energy requirements for sublimation or dissolution . Researchers should consult NIST Chemistry WebBook standards for validated thermodynamic parameters and cross-reference with computational models (e.g., DFT) to predict stability under varying conditions .
Q. What synthetic routes are most effective for preparing this compound, and how are intermediates characterized?
Methodological Answer: Iodination of p-terphenyl precursors using iodine monochloride (ICl) or directed ortho-metalation strategies is common. Key characterization techniques include:
- NMR spectroscopy : To confirm regioselectivity (e.g., distinct aromatic proton splitting patterns for 2',5' substitution).
- X-ray crystallography : Resolves structural ambiguities, particularly iodine-heavy atom interactions .
- Mass spectrometry : Validates molecular weight (C18H12I2, MW ≈ 458.01 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can researchers reconcile contradictory spectroscopic data for diiodo-terphenyl derivatives in cross-coupling reactions?
Methodological Answer: Contradictions in NMR or XRD data often arise from dynamic conformational changes or solvent effects. For example, iodine’s polarizability may induce variable coupling constants in different solvents. Mitigation strategies include:
- Variable-temperature NMR : Identifies rotational barriers in terphenyl backbones .
- Crystallographic refinement : Resolves disorder in iodine positions using high-resolution datasets (R-factor < 5%) .
- Comparative DFT simulations : Validate experimental findings against computational models (e.g., Gaussian or ORCA) .
Q. What methodological frameworks ensure rigor in studying structure-property relationships of this compound?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For instance:
- Feasibility : Leverage High Production Volume (HPV) data protocols for toxicity screening .
- Novelty : Explore iodine’s role in modulating electronic properties (e.g., charge transport in organic semiconductors) .
- Ethical compliance : Adhere to open-data guidelines for sharing crystallographic data while protecting proprietary synthesis methods .
Q. How do steric and electronic effects of iodine substituents influence reactivity in Suzuki-Miyaura couplings?
Methodological Answer: The 2',5'-diiodo configuration introduces steric hindrance and electron-withdrawing effects, altering catalytic turnover. Methodologies include:
- Kinetic studies : Monitor reaction rates with Pd(PPh3)4 catalysts under inert atmospheres.
- Hammett analysis : Correlate substituent effects with reaction yields (σI ≈ +0.18 for iodine) .
- In-situ FTIR : Tracks intermediate formation (e.g., Pd-I oxidative addition complexes) .
Data Management & Reproducibility
Q. What strategies validate the reproducibility of thermal decomposition data for halogenated terphenyls?
Methodological Answer:
- Triplicate experiments : Conduct thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min).
- Reference standards : Compare decomposition profiles with NIST-certified p-terphenyl data (ΔcH°solid ≈ -8,500 kJ/mol) .
- Open-data repositories : Archive raw data in platforms like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Tables
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Formula | C18H12I2 | |
| Thermodynamic Data (Solid) | ΔfH°solid ≈ 280 kJ/mol (estimated) | |
| Common Characterization | XRD, NMR, HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
